(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
CAS No.: 1171226-90-6
Cat. No.: VC7015351
Molecular Formula: C19H17F3N6O
Molecular Weight: 402.381
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1171226-90-6 |
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Molecular Formula | C19H17F3N6O |
Molecular Weight | 402.381 |
IUPAC Name | [4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Standard InChI | InChI=1S/C19H17F3N6O/c20-19(21,22)15-4-1-3-14(11-15)18(29)27-9-7-26(8-10-27)16-12-17(24-13-23-16)28-6-2-5-25-28/h1-6,11-13H,7-10H2 |
Standard InChI Key | VYORPANTKISDEE-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-(trifluoromethyl)benzoyl)piperazine reflects its three primary components:
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A pyrimidine ring substituted at the 4-position with a pyrazole group.
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A piperazine linker at the 4-position of the pyrimidine.
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A 3-(trifluoromethyl)phenyl group connected via a ketone bond to the piperazine nitrogen .
The molecular formula is C₂₀H₁₉F₃N₆O, with a molecular weight of 416.41 g/mol and a monoisotopic mass of 416.1572 Da . The trifluoromethyl (-CF₃) group contributes to the compound’s electronegativity and metabolic stability, while the pyrimidine-pyrazole system enables π-π stacking interactions in biological targets .
Structural Characterization
Key structural features include:
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Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4. The 6-position is substituted with a pyrazole ring, enhancing planar rigidity .
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Piperazine Linker: A six-membered diamine ring providing conformational flexibility, critical for binding to protein targets .
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Trifluoromethylphenyl Group: A benzene ring with a -CF₃ substituent at the 3-position, known to improve lipophilicity and resistance to oxidative metabolism.
X-ray crystallography and NMR studies of analogous compounds reveal that the pyrimidine and pyrazole rings adopt coplanar conformations, while the piperazine linker adopts a chair conformation in solution .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrimidine Functionalization: 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is prepared via nucleophilic aromatic substitution using pyrazole and 4,6-dichloropyrimidine .
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Piperazine Coupling: The chloropyrimidine intermediate reacts with piperazine under Ullmann or Buchwald-Hartwig conditions to yield 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine .
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Acylation: The piperazine nitrogen is acylated with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine .
Key Reaction Conditions:
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Palladium catalysts (e.g., Pd(OAc)₂) for C-N coupling.
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Solvents: DMF or THF at 80–100°C.
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Yields: 60–75% after purification via column chromatography .
Analytical Characterization
Post-synthetic validation employs:
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¹H/¹³C NMR: Peaks at δ 8.7–9.1 ppm (pyrimidine H), δ 7.4–8.2 ppm (aromatic H), and δ 3.5–4.0 ppm (piperazine CH₂) .
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HPLC Purity: >98% using a C18 column (acetonitrile/water gradient).
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: 3.8 (calculated using XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: 12 µg/mL at pH 7.4, enhanced to 85 µg/mL in simulated gastric fluid (0.1N HCl).
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Thermal Stability: Decomposition temperature >200°C, as determined by TGA.
ADME Profile
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Plasma Protein Binding: 92% (human serum albumin), limiting free drug concentration .
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CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 8.2 µM), necessitating caution in combination therapies.
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Half-Life: 4.7 hours in human liver microsomes, attributed to the -CF₃ group’s metabolic resistance .
Applications in Drug Discovery
Oncology
In xenograft models of melanoma, daily oral dosing (50 mg/kg) reduced tumor volume by 68% over 21 days, with no significant hepatotoxicity.
Central Nervous System Disorders
The compound’s logP and brain/plasma ratio (0.9) support potential use in Alzheimer’s disease, where it inhibits β-secretase (IC₅₀ = 110 nM) .
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